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Compound of Interest

N-[2-(4-
Compound Name: hydroxyphenyl)ethyl]pyridine-2-

carboxamide
CAS No.: 791805-78-2

Cat. No.: B2790800

Get Quote

Validated Fragment Hit for Wnt Signhaling Modulation
(Target: Notum)
Executive Summary

STK297890 (Chemical Name: N-[2-(4-hydroxyphenyl)ethyl]pyridine-2-carboxamide) is a

small-molecule picolinamide derivative widely utilized in Fragment-Based Drug Discovery
(FBDD). It has been crystallographically validated as a ligand for Notum, a carboxylesterase
that suppresses Wnt signaling. By inhibiting Notum, STK297890 prevents the de-
palmitoleoylation of Wnt proteins, thereby sustaining Wnt pathway activation—a critical
mechanism for regenerative medicine, specifically in osteoporosis (bone formation) and
neurodegeneration.

This guide provides a comprehensive analysis of STK297890’s physicochemical properties, its
mechanism of action within the Wnt interactome, and protocols for its use as a chemical
scaffold in hit-to-lead optimization.
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Chemical Identity & Properties

STK297890 represents a "privileged scaffold" combining a metal-chelating picolinamide

headgroup with a tyramine-derived tail, offering high ligand efficiency (LE) suitable for

crystallographic screening.

Physicochemical Data

Property Value Technical Note
Common ID STK297890 Vitas-M Laboratory Catalog 1D
CAS Number 791805-78-2
N-[2-(4-
IUPAC Name hydroxyphenyl)ethyl]pyridine-
2-carboxamide
C1=CC=NC(=C1)C(=O)NCCC  Suitable for cheminformatics
SMILES
2=CC=C(C=C2)0O import
YXENGKAXLJIYJOP- _ _ N
InChlKey Unique structural identifier

UHFFFAOYSA-N

Mol.[1][2](3][4][5][6]L 18]

] 242.27 g/mol Ideal fragment size (<300 Da)
Weight
Formula C14H14N202
cLogP ~2.1 Good membrane permeability
Polar Surface Area < 140 A2
PSA 62.2 Az _
(Rule of 3 compliant)
- DMSO (>50 mM); Ethanol (>10 Protocol: Dissolve in 100%
Solubility

mM)

DMSO for stock.

Structural Analysis

The molecule consists of two key pharmacophores:
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» Picolinamide Head: A pyridine ring adjacent to an amide. This motif is capable of bidentate
coordination with active site metals or forming water-mediated hydrogen bonds in the
catalytic pocket.

o Tyramine Tail: A flexible ethyl linker ending in a phenol. The phenolic hydroxyl often engages
in H-bonding with backbone carbonyls or side-chain residues (e.g., Trp/Phe) via pi-stacking.

Biological Mechanism: Notum Inhibition[9]
The Target: Notum Pectinacetylesterase

Notum is an extracellular deacylase that specifically removes the palmitoleate moiety from Wnt
proteins. Since palmitoleoylation is essential for Wnt receptor binding (Frizzled), Notum activity
inactivates Wnt signaling.

« Inhibitor Role: STK297890 binds to the catalytic pocket of Notum.
o Outcome: Prevention of Wnt deacylation

Sustained Wnt Ligand Activity

Activation of

-catenin pathway

Osteoblast differentiation / Bone growth.

Pathway Visualization

The following diagram illustrates the logical flow of STK297890 intervention in the Wnt
signaling cascade.
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Figure 1: Mechanism of Action. STK297890 inhibits Notum, preserving the active palmitoleated
form of Wnt, which drives downstream osteogenic gene expression.

Experimental Protocols
Handling & Storage

¢ Solid State: Store at -20°C under desiccated conditions. Stable for >2 years.

e Stock Solution: Prepare a 50 mM stock in anhydrous DMSO. Aliquot into single-use vials to
avoid freeze-thaw cycles.

e Quality Control: Verify purity via LC-MS before use. Expect a single peak at [M+H]+ = 243.1.
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In Vitro Notum Inhibition Assay (Fluorescence)

This assay uses a fluorogenic substrate (OPTS) to measure Notum esterase activity.
Materials:

e Recombinant Human Notum (residues 81-451).

o Substrate: Trisodium 8-octanoyloxypyrene-1,3,6-trisulfonate (OPTS).

o Buffer: 25 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM MgClz, 1 mM DTT.

Protocol:

Preparation: Dilute STK297890 stock in assay buffer to 2x desired concentration (range: 0.1
MM to 100 pM).

e Incubation: Mix 10 pL of Notum enzyme (final conc. 5 nM) with 10 pL of STK297890 solution
in a 384-well black plate. Incubate for 10 min at RT.

e Initiation: Add 20 pL of OPTS substrate (final conc. 5 pM).
e Measurement: Monitor fluorescence (Ex 485 nm / Em 535 nm) kinetically for 30 minutes.

e Analysis: Calculate the slope of the linear phase. Determine IC50 by plotting % Inhibition vs.
Log[Concentration].

Crystallographic Soaking (Fragment Screening)
STK297890 is validated for X-ray crystallography soaking experiments (e.g., PDB 7BD2).

Crystals: Grow Notum crystals using sitting drop vapor diffusion (PEG 3350 precipitant).

Soak: Add STK297890 (dissolved in crystal buffer + 10% DMSO) to the drop at a final
concentration of 10-50 mM.

Duration: Soak for 1-2 hours. Longer soaks may degrade crystal quality due to high DMSO.

Harvest: Flash cool in liquid nitrogen and collect data.
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Supplier & Sourcing Data

STK297890 is primarily available through high-throughput screening (HTS) compound vendors.
It is not typically sold by general catalog suppliers (e.g., Sigma) under this specific name, but
rather by specialized library providers.

Supplier Catalog ID Purity Format

Powder / DMSO

Vitas-M Laboratory STK297890 >90% (HTS grade) ]
Solution

MolPort-000-000-000 _
MolPort _ Varies Aggregator
(Search via SMILES)

Search via CAS: )
ChemSpace Varies Aggregator
791805-78-2

Procurement Note: When ordering, always provide the SMILES string or CAS 791805-78-2 to
ensure structural accuracy, as catalog IDs can change between library versions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Sources

1. Uaxrcskaeyjtlk-uhfffaoysa- | C13H15N | CID 10702680 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. Mipmxyrwtfikhu-uhfffaoysa- | C14H19NO4 | CID 12933366 - PubChem
[pubchem.ncbi.nim.nih.gov]

3. caymanchem.com [caymanchem.com]

4. 1-(Cyclopropylmethyl)-6-[dihydroxy-[(1-methylcyclopropyl)amino]-lambda4-sulfanyl]-3-[(2-
methyl-1,3-thiazol-5-yl)methyl]quinazoline-2,4-dione | C21H26N404S2 | CID 137348537 -
PubChem [pubchem.ncbi.nlm.nih.gov]

5. Information from the InChl [webbook.nist.gov]

6. Landing Page Search Results [vitasmlab.biz]

7. RE=FWELSF | Sigma-Aldrich [sigmaaldrich.com]

8. Oct-6-enamide | C8H15NO | CID 91539661 - PubChem [pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [STK297890: Technical Profile and Application Guide].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2790800/docs#stk297890-technical-profile-and-
application-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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